ST034307 ST034307 ST034307 is an inhibitor of adenylyl cyclase 1 (AC1), a membrane-bound AC, with an IC50 value of 2.3 µM for A23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1.1 It also inhibits AC1 activation induced by forskolin or isoproterenol in vitro. It is selective for AC1 over other membrane-bound AC isoforms. ST034307 enhances the inhibition of AC1 by the µ-opioid receptor (MOR) agonist DAMGO in HEK293 cells transfected with AC1 and MOR. In a mouse model of inflammatory pain, ST034307 reduces hypersensitivity to touch in mouse hind paw (ED50 = 0.28 µg), which is blocked by forskolin.
ST034307 is a novel selective inhibitor of type 1 adenylyl cyclase activity with analgesic properties.
Brand Name: Vulcanchem
CAS No.: 133406-29-8
VCID: VC0543901
InChI: InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H
SMILES: C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
Molecular Formula: C10H4Cl4O2
Molecular Weight: 297.9 g/mol

ST034307

CAS No.: 133406-29-8

Cat. No.: VC0543901

Molecular Formula: C10H4Cl4O2

Molecular Weight: 297.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ST034307 - 133406-29-8

Specification

Description ST034307 is an inhibitor of adenylyl cyclase 1 (AC1), a membrane-bound AC, with an IC50 value of 2.3 µM for A23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1.1 It also inhibits AC1 activation induced by forskolin or isoproterenol in vitro. It is selective for AC1 over other membrane-bound AC isoforms. ST034307 enhances the inhibition of AC1 by the µ-opioid receptor (MOR) agonist DAMGO in HEK293 cells transfected with AC1 and MOR. In a mouse model of inflammatory pain, ST034307 reduces hypersensitivity to touch in mouse hind paw (ED50 = 0.28 µg), which is blocked by forskolin.
ST034307 is a novel selective inhibitor of type 1 adenylyl cyclase activity with analgesic properties.
CAS No. 133406-29-8
Molecular Formula C10H4Cl4O2
Molecular Weight 297.9 g/mol
IUPAC Name 6-chloro-2-(trichloromethyl)chromen-4-one
Standard InChI InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H
Standard InChI Key NTDHYMSVCBGQJF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
Appearance Solid powder

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